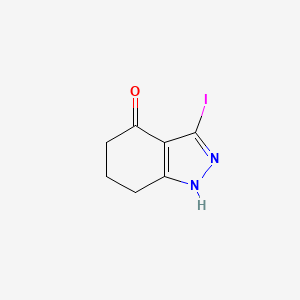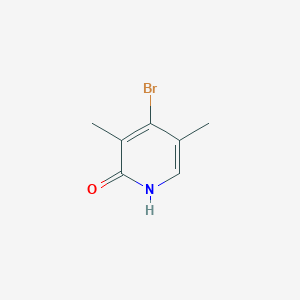![molecular formula C11H10O2 B3391066 spiro[2H-chromene-3,1'-cyclopropane]-4-one CAS No. 1368407-47-9](/img/structure/B3391066.png)
spiro[2H-chromene-3,1'-cyclopropane]-4-one
描述
Spiro[2H-chromene-3,1’-cyclopropane]-4-one is a spirocyclic compound that features a unique structure combining a chromene moiety with a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-chromene-3,1’-cyclopropane]-4-one typically involves the use of transition metal catalysts. One common method is the cyclization of appropriate precursors under the influence of a catalyst such as palladium or copper. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or dichloromethane, and may require the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of spiro[2H-chromene-3,1’-cyclopropane]-4-one would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Spiro[2H-chromene-3,1’-cyclopropane]-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the chromene moiety, often facilitated by reagents such as sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original spirocyclic structure, as well as substituted chromene derivatives .
科学研究应用
Spiro[2H-chromene-3,1’-cyclopropane]-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of spiro[2H-chromene-3,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, this compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities, including anticancer and antiviral properties.
Spiroindoles: Similar to spirooxindoles, these compounds are used in drug discovery and have shown promise in various therapeutic areas.
Spirobenzofurans: These compounds have applications in materials science and organic synthesis due to their unique structural properties.
Uniqueness
Spiro[2H-chromene-3,1’-cyclopropane]-4-one is unique due to its combination of a chromene moiety with a cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature allows for novel interactions with biological targets and provides a versatile scaffold for the development of new compounds .
属性
IUPAC Name |
spiro[2H-chromene-3,1'-cyclopropane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYPIHVEAISRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368407-47-9 | |
| Record name | 2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B3390990.png)
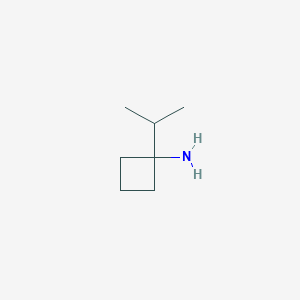
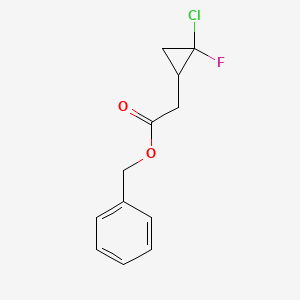
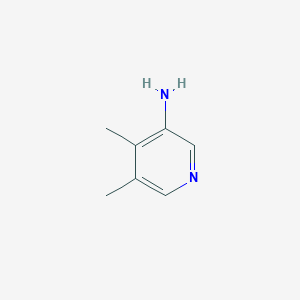
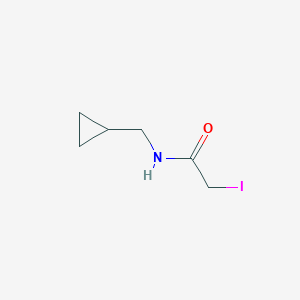
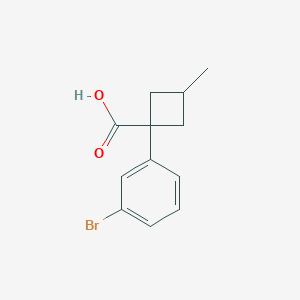
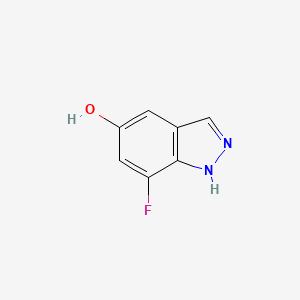


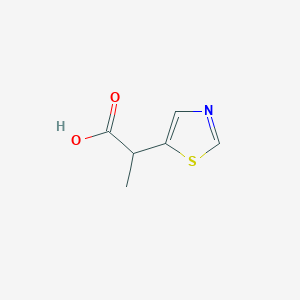
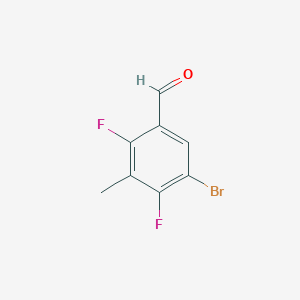
![7-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B3391080.png)
